molecular formula C22H14O10 B3324563 4,4'-(1,3-Phenylenebis(oxy))diphthalic acid CAS No. 18959-91-6

4,4'-(1,3-Phenylenebis(oxy))diphthalic acid

Cat. No.: B3324563
CAS No.: 18959-91-6
M. Wt: 438.3 g/mol
InChI Key: GQUSLIBGUTZKJZ-UHFFFAOYSA-N
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Description

Significance of Polycarboxylic Acids in Coordination Chemistry and Polymer Science

Polycarboxylic acids are fundamental to the development of coordination polymers and high-performance polymers. In coordination chemistry, the carboxylate groups can bind to metal ions in various modes (monodentate, bidentate, bridging), leading to the formation of diverse network structures, from one-dimensional chains to complex three-dimensional metal-organic frameworks (MOFs). The geometry and rigidity of the organic ligand play a crucial role in dictating the final topology and, consequently, the properties of the resulting MOF, which are significant in areas such as gas storage, catalysis, and sensing.

In polymer science, polycarboxylic acids, particularly their dianhydride derivatives, are key monomers for the synthesis of polyimides. These polymers are renowned for their exceptional thermal stability, chemical resistance, and mechanical strength, making them indispensable in the aerospace, electronics, and automotive industries. The structure of the dianhydride monomer directly influences the properties of the final polyimide, such as its solubility, flexibility, and thermal expansion coefficient.

Research Trajectories for 4,4'-(1,3-Phenylenebis(oxy))diphthalic Acid

This compound, with its meta-substituted phenylene diether linkage, presents a unique combination of rigidity and conformational flexibility. Research into this specific molecule and its derivatives is driven by the desire to create new materials with enhanced processability and specific functional attributes. The meta-linkage is expected to impart a bent or V-shape geometry to the molecule, which can lead to the formation of novel coordination polymer topologies and polyimides with improved solubility and lower melting points compared to their linear para-substituted counterparts. The ether linkages contribute to enhanced flexibility and processability of the resulting polymers. Current research focuses on synthesizing this ligand, exploring its coordination behavior with various metal ions, and polymerizing its dianhydride to produce new polyimides with advantageous thermal and mechanical properties.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-[3-(3,4-dicarboxyphenoxy)phenoxy]phthalic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H14O10/c23-19(24)15-6-4-13(9-17(15)21(27)28)31-11-2-1-3-12(8-11)32-14-5-7-16(20(25)26)18(10-14)22(29)30/h1-10H,(H,23,24)(H,25,26)(H,27,28)(H,29,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GQUSLIBGUTZKJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=CC(=C(C=C2)C(=O)O)C(=O)O)OC3=CC(=C(C=C3)C(=O)O)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H14O10
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Characterization of 4,4 1,3 Phenylenebis Oxy Diphthalic Acid

The synthesis of 4,4'-(1,3-Phenylenebis(oxy))diphthalic acid typically proceeds through a nucleophilic aromatic substitution reaction to form a dinitrile precursor, followed by hydrolysis to the tetracarboxylic acid.

A common synthetic route starts with the reaction of resorcinol (B1680541) with 4-nitrophthalonitrile (B195368) in the presence of a base, such as potassium carbonate, in a polar aprotic solvent like dimethylformamide (DMF). This reaction yields 4,4'-[1,3-Phenylenebis(oxy)]diphthalonitrile. The dinitrile is then hydrolyzed to the corresponding tetracarboxylic acid using a strong base, such as sodium hydroxide, followed by acidification.

The successful synthesis of the intermediate dinitrile, 4,4'-[1,3-Phenylenebis(oxy)]phthalodinitrile, has been confirmed by various spectroscopic methods. semanticscholar.org

Spectroscopic Data 4,4'-[1,3-Phenylenebis(oxy)]phthalodinitrile
IR (cm⁻¹) 3088–2850 (C-H), 2243 (C≡N), 1586–1389 (C=C), 1256 (Ar-O-Ar)
¹H NMR Signals corresponding to the aromatic protons
¹³C NMR Signals corresponding to the aromatic carbons
Mass Spec (MALDI-TOF) m/z 362.11 [M]⁺

The tetracarboxylic acid can be subsequently converted to its dianhydride, 4,4'-(1,3-Phenylenebis(oxy))diphthalic dianhydride, by thermal or chemical dehydration, for example, by refluxing in acetic anhydride (B1165640).

Applications in Coordination Polymers

The structure of 4,4'-(1,3-Phenylenebis(oxy))diphthalic acid, with its four carboxylate groups and bent geometry, makes it an excellent candidate for the construction of novel coordination polymers and MOFs. The meta-phenylene bridge is expected to direct the formation of non-interpenetrated, open frameworks.

While specific studies on coordination polymers derived from this exact ligand are not widely reported, the behavior of structurally analogous ligands provides valuable insights. For instance, coordination polymers based on other bent tetracarboxylate linkers have shown interesting properties in gas adsorption and catalysis. The flexibility of the ether linkages in this compound may also lead to "smart" MOFs that exhibit dynamic responses to external stimuli such as guest molecules or temperature changes.

The table below presents representative data for a coordination polymer synthesized from a structurally related terphenyl-tetracarboxylic acid ligand, highlighting the potential of such molecules in forming porous frameworks. nih.gov

Property [Co(TPTA)₀.₅(4,4'-bpy)₀.₅(H₂O)₂]n
Crystal System Monoclinic
Space Group C2/c
Network Topology 3D 4-fold interpenetrated
Magnetic Properties Weak antiferromagnetic coupling

Applications in Polyimides

Established Synthetic Pathways for Diphthalic Acid Analogues

The synthesis of diphthalic acid analogues, which share a common structural motif of two phthalic acid groups bridged by an aromatic unit, typically follows established organic chemistry principles. A prevalent method involves the nucleophilic aromatic substitution reaction between a dihydroxy aromatic compound and a substituted phthalic acid derivative.

A common approach is the reaction of a dihydric phenol (B47542) with a nitrophthalonitrile or a halophthalic anhydride (B1165640). For instance, the synthesis of analogues like 3,3'-[Biphenyl-4,4'-diylbis(oxy)]diphthalic acid involves the reaction of 4,4'-biphenol with 3-nitrophthalonitrile (B1295753) in the presence of a base such as anhydrous sodium carbonate in a polar aprotic solvent like N,N-dimethylformamide (DMF). The resulting dinitrile intermediate is then subjected to alkaline hydrolysis, typically using a strong base like sodium hydroxide, followed by acidification to yield the final diphthalic acid. nih.gov

Another established route is the reaction of a dihydroxy compound with a halophthalic anhydride, often in the presence of a phase transfer catalyst. This method is widely used for producing various bis(ether anhydride) monomers. The resulting tetra-acid is then dehydrated to form the corresponding dianhydride.

These general pathways are adaptable for the synthesis of a variety of diphthalic acid analogues, with modifications in starting materials and reaction conditions to accommodate the specific reactivity of the chosen aromatic diol and phthalic acid precursor.

Targeted Synthesis of this compound

The specific synthesis of this compound is achieved through carefully designed procedures that are often modifications of the established pathways for analogous compounds.

Literature-Modified Synthesis Approaches

In a literature-modified approach for the synthesis of this compound, resorcinol (B1680541) is used as the dihydroxy aromatic precursor. The synthesis typically proceeds via a nucleophilic aromatic substitution reaction with a suitable 4-substituted phthalic derivative. A common precursor is 4-nitrophthalonitrile (B195368).

StepReactantsReagents & SolventsTypical Conditions
1. Ether Linkage FormationResorcinol, 4-NitrophthalonitrileK₂CO₃, DMF80-120 °C, 12-24 h
2. HydrolysisIntermediate DinitrileNaOH (aq)Reflux, 24-48 h
3. AcidificationSodium Salt of DiacidHCl (aq)pH 1-2

Hydrothermal Synthesis Conditions for Ligand Preparation

Hydrothermal synthesis is a powerful technique for the preparation of crystalline materials, including metal-organic frameworks (MOFs), where this compound can serve as an organic ligand. acs.org In this context, the ligand itself is typically pre-synthesized using the methods described above. However, the conditions of the hydrothermal reaction can influence the final coordination structure.

For the preparation of MOFs, the diphthalic acid ligand is combined with a metal salt in a suitable solvent, often a mixture of water and an organic co-solvent like DMF or ethanol. The mixture is sealed in a Teflon-lined autoclave and heated to temperatures typically ranging from 100 to 200 °C for a period of several days. nih.govcore.ac.uk The slow cooling of the reaction vessel allows for the formation of single crystals of the coordination polymer. The pH of the reaction mixture can also be a critical parameter, often adjusted by the addition of a base or acid to control the deprotonation state of the carboxylic acid groups and influence the resulting framework topology. acs.org

ParameterTypical RangePurpose
Temperature100 - 200 °CTo promote reaction and crystallization
Time1 - 5 daysTo allow for slow crystal growth
SolventWater, DMF, EthanolTo dissolve reactants and facilitate crystal formation
pH3 - 7To control the deprotonation of the ligand

Derivatization and Functionalization Strategies

The carboxylic acid groups of this compound offer opportunities for further chemical modification, leading to the formation of derivatives with tailored properties for specific applications, particularly in polymer chemistry.

Anhydride Formation for Polymer Precursors

For its use in the synthesis of polyimides, this compound is typically converted into its corresponding dianhydride, 4,4'-(1,3-phenylenebis(oxy))diphthalic anhydride. This is a crucial step as the dianhydride is the reactive monomer that undergoes polycondensation with diamines.

The dehydration of the tetracarboxylic acid to the dianhydride is commonly achieved by heating the acid in the presence of a dehydrating agent, such as acetic anhydride. google.com The reaction is often carried out in a high-boiling solvent like acetic acid or toluene. The resulting dianhydride can then be purified by recrystallization or sublimation. The purity of the dianhydride is paramount for achieving high molecular weight polymers. A structurally similar compound, 1,3-bis-(3,3',4,4'-dicarboxyphenoxy) benzene (B151609) dianhydride, is also prepared through such methods for use in polyetherimide synthesis. researchgate.net

MethodReagentsSolventTypical Temperature
Chemical DehydrationAcetic AnhydrideAcetic Acid, TolueneReflux
Thermal DehydrationNoneHigh Vacuum>200 °C

Esterification and Hydrolysis for Ligand Modification

The carboxylic acid groups of this compound can be esterified to produce the corresponding tetraester. This derivatization can be useful for modifying the solubility and reactivity of the molecule. Esterification is typically carried out by reacting the diacid with an alcohol in the presence of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, often under reflux conditions with removal of water to drive the reaction to completion.

Conversely, the hydrolysis of these esters back to the parent carboxylic acid can be achieved under either acidic or basic conditions. Basic hydrolysis, or saponification, involves treating the ester with an aqueous solution of a strong base like sodium hydroxide, followed by acidification. This reversible transformation between the acid and ester forms allows for the protection of the carboxylic acid groups during other synthetic steps and their subsequent deprotection when needed. acs.org

Purification and Isolation Techniques for Academic Research

The successful synthesis of this compound is contingent upon effective purification and isolation techniques to obtain the compound in a high state of purity, which is crucial for subsequent characterization and application in academic research. While specific detailed protocols for the purification of this compound are not extensively documented in the provided research, general methodologies for analogous aromatic polycarboxylic acids can be inferred and adapted. These techniques primarily focus on exploiting the acidic nature of the carboxyl groups and the compound's solubility characteristics.

A common strategy for the purification of similar di- and tetra-carboxylic acids involves a multi-step process beginning with the hydrolysis of a precursor, such as a dinitrile or diester. For instance, in the synthesis of related compounds like 3,3'-[Biphenyl-4,4'-diylbis(oxy)]diphthalic acid, the corresponding dinitrile is subjected to alkaline hydrolysis. nih.gov This process converts the nitrile functionalities into carboxylate salts.

Following hydrolysis, the purification procedure typically involves the following steps:

Filtration of the Reaction Mixture: The initial reaction mixture, after hydrolysis, is often filtered to remove any insoluble impurities.

Acidification: The filtrate, containing the sodium salt of the dicarboxylic acid, is then acidified. This is a critical step where a strong acid, such as hydrochloric acid (HCl), is added to protonate the carboxylate groups, leading to the precipitation of the desired dicarboxylic acid. nih.gov The pH is carefully adjusted to ensure complete precipitation.

Collection of the Precipitate: The precipitated solid, which is the crude this compound, is collected by filtration.

Washing: The collected solid is typically washed with distilled water to remove any residual salts and other water-soluble impurities.

Drying: The purified solid is then dried, often under vacuum, to remove any remaining solvent.

Recrystallization is a powerful technique for further purification. The choice of solvent is critical and is determined by the solubility of the compound at different temperatures. An ideal recrystallization solvent will dissolve the compound sparingly at room temperature but have high solubility at an elevated temperature. For analogous oxydiphthalic acids, mixtures of acetic anhydride and acetic acid have been utilized for recrystallization, which can also serve to convert the diacid to its corresponding dianhydride. google.com

The purity of the isolated this compound is typically assessed using various analytical techniques, including melting point determination, spectroscopy (such as FTIR and NMR), and elemental analysis.

Below is an interactive data table summarizing a general purification approach for aromatic polycarboxylic acids, which could be adapted for this compound based on methodologies for similar compounds.

StepTechniqueReagents/SolventsPurpose
1HydrolysisSodium Hydroxide (NaOH) solutionConversion of precursor (e.g., dinitrile) to the sodium salt of the diacid.
2Filtration-Removal of insoluble impurities.
3PrecipitationHydrochloric Acid (HCl)Protonation of the carboxylate salt to precipitate the diacid.
4CollectionFiltrationIsolation of the crude solid product.
5WashingDistilled WaterRemoval of inorganic salts and water-soluble impurities.
6DryingVacuum OvenRemoval of residual solvent.
7 (Optional)RecrystallizationAcetic Anhydride/Acetic AcidFurther purification of the final product.

Ligand Design Principles: this compound as a Multi-Dentate Linker

The utility of this compound in the construction of MOFs and CPs stems from its nature as a multi-dentate linker. The presence of four carboxylic acid groups allows it to bind to multiple metal centers, forming extended network structures. The main building ligands with carboxyl moieties are one of the most commonly used ligands in MOF synthesis. cd-bioparticles.net

Carboxylate Coordination Modes in Metal-Organic Frameworks

The diverse coordination modes of the carboxylate groups, such as syn-syn, syn-anti, and anti-anti bridging, contribute to the vast structural diversity observed in metal-carboxylate frameworks. researchgate.net The specific coordination mode adopted depends on several factors, including the nature of the metal ion and the reaction conditions.

Coordination Mode Description
MonodentateOne oxygen atom of the carboxylate group binds to a single metal center.
Bidentate ChelatingBoth oxygen atoms of the carboxylate group bind to the same metal center.
Bidentate BridgingThe two oxygen atoms of the carboxylate group bind to two different metal centers.

Role of the Phenylenebis(oxy) Spacer in Ligand Flexibility and Geometry

The geometry of the ligand is a key factor in driving the assembly of coordination polymers. rsc.org The semi-rigid nature of the phenylenebis(oxy) spacer, in conjunction with the multiple coordination sites of the carboxylate groups, allows for the construction of frameworks with specific topologies and pore environments. The length and flexibility of such spacers can control the final structure of the resulting coordination polymers. rsc.org The presence of a flexible spacer like the methylene (B1212753) group (–CH2–) in other ligands has been shown to be vital in the final structural conformation of coordination polymers. nih.gov

Synthesis and Crystallization of Coordination Complexes and Frameworks

The synthesis of coordination complexes and frameworks involving this compound typically employs hydrothermal or solvothermal methods. These techniques are widely used for the crystallization of CPs and MOFs.

Hydrothermal and Solvothermal Synthetic Methods

Hydrothermal and solvothermal synthesis are powerful methods for the preparation of crystalline coordination polymers. nih.gov These reactions are typically carried out in sealed vessels at elevated temperatures and pressures, allowing for the dissolution of reactants and subsequent crystallization of the product upon cooling. nih.govnih.gov The self-assembly process during these reactions is highly sensitive to various parameters, including the temperature, reaction time, solvent system, and the pH of the solution. nih.gov For instance, different temperatures can lead to ligands exhibiting variable conformations and coordination behaviors, resulting in different complex formations. researchgate.net

These methods facilitate the formation of thermodynamically stable products and can promote the growth of high-quality single crystals suitable for X-ray diffraction analysis. The choice of solvent is also a critical factor, as it can influence the solubility of the reactants and intermediates, and in some cases, can be incorporated into the final structure. researchgate.net

Influence of Metal Ions on Coordination Architectures (e.g., Cd(II), Co(II), Zn(II), Ln(III))

For example, d¹⁰ metal ions like Zn(II) and Cd(II) are often used due to their flexible coordination geometries, which can lead to the formation of diverse and interesting topologies. nih.gov Lanthanide(III) ions (Ln(III)) are also of great interest due to their large ionic radii and high coordination numbers, which can result in the formation of highly connected and stable frameworks with unique properties. nih.govmdpi.com The reactions of various divalent metal salts with dicarboxylic acid ligands have been shown to yield a range of coordination polymers with different dimensionalities and topologies, highlighting the pivotal influence of the metal center. mdpi.comnih.gov

Metal Ion Typical Coordination Number Common Geometries Influence on Architecture
Cd(II)4, 5, 6, 7Tetrahedral, Square Pyramidal, Octahedral, Pentagonal BipyramidalForms diverse structures from 1D chains to 3D frameworks. mdpi.comnih.gov
Co(II)4, 6Tetrahedral, OctahedralCan form complex clusters and frameworks with varying dimensionalities. mdpi.comnih.gov
Zn(II)4, 5, 6Tetrahedral, Trigonal Bipyramidal, OctahedralPromotes the formation of intricate 2D and 3D networks. mdpi.comnih.gov
Ln(III)7, 8, 9Capped Trigonal Prismatic, Square Antiprismatic, Capped Square AntiprismaticLeads to highly coordinated and often luminescent frameworks. nih.gov

Role of Ancillary Ligands in Structural Directionality

In addition to the primary multitopic carboxylate ligand, the introduction of ancillary ligands, often nitrogen-containing linkers like bipyridines, can significantly influence the final structure of the coordination polymer. rsc.org These ancillary ligands can act as pillars, spacers, or structure-directing agents, leading to the formation of frameworks with increased dimensionality and complexity.

The use of mixed-ligand systems provides greater control over the resulting architecture, allowing for the fine-tuning of properties such as pore size and functionality. rsc.org For instance, the combination of a flexible dicarboxylate and a rigid N-donor ligand can lead to the formation of interpenetrated or pillared-layer structures. The solvothermal reactions of a tricarboxylate ligand with divalent metal ions in the presence of various dipyridyl linkers have been shown to produce a variety of multi-dimensional frameworks with interesting structural motifs. rsc.org The presence of different pyridine-based ligands can result in the formation of coordination polymers with structures ranging from 1D chains to 3D interpenetrated networks. nih.gov

Single-Crystal X-ray Diffraction Studies:There are no published single-crystal X-ray diffraction studies for any MOF or CP synthesized using this compound. This foundational data is essential for determining the precise three-dimensional arrangement of atoms.

Supramolecular Interactions within Coordination Architectures

An analysis of supramolecular interactions, such as hydrogen bonding or π-π stacking, within a framework constructed from this compound cannot be performed without crystallographic data detailing the specific spatial arrangement and intermolecular distances.

Hydrogen Bonding Networks (O—H···O, C—H···π, N—H···O)

Hydrogen bonding is a predominant force in the crystal engineering of MOFs and CPs, directing the assembly of molecules into well-defined one, two, or three-dimensional networks. In frameworks constructed from carboxylic acid-based ligands like this compound, O—H···O interactions are particularly significant. The carboxylic acid groups can form strong hydrogen bonds, linking molecules into extended chains or layers. For instance, in the crystal structure of a related compound, 3,3'-[Biphenyl-4,4'-diylbis(oxy)]diphthalic acid, O—H···O hydrogen bonds are responsible for linking the molecules into layers nih.gov. It is highly probable that this compound would exhibit similar behavior, with its four carboxylic acid groups providing ample opportunity for the formation of extensive hydrogen-bonded networks.

Table 1: Potential Hydrogen Bonding Interactions in Frameworks of this compound

Interaction TypeDonorAcceptorRole in Crystal Packing
O—H···OCarboxylic acid (-COOH)Carboxylic acid (-COOH), Coordinated waterPrimary structure-directing force, formation of chains and layers
C—H···πAromatic C-HAromatic ringsStabilization of layers, linking of chains
N—H···OAmine/Amide co-ligandsCarboxylate oxygenCross-linking of primary networks

Interpenetration and Polycatenation in Framework Structures

The flexible nature and the length of the this compound ligand make it a suitable candidate for the formation of interpenetrated and polycatenated frameworks. Interpenetration occurs when two or more independent networks are entangled with each other, while polycatenation involves the linking of rings or cages. These phenomena are common in MOFs with large pores, as they represent a way for the system to maximize its packing efficiency and stabilize the framework through van der Waals interactions.

Table 2: Factors Influencing Interpenetration and Polycatenation

FactorInfluence
Ligand Length and FlexibilityLonger and more flexible ligands tend to form larger voids, favoring interpenetration.
Metal Coordination GeometryThe coordination number and preferred geometry of the metal ion dictate the initial network topology.
Synthesis ConditionsTemperature, solvent, and concentration can influence the kinetic and thermodynamic products, affecting the degree of interpenetration.
Guest MoleculesThe presence of guest molecules in the pores can prevent or template interpenetration.

Application as a Monomer in High-Performance Polymer Synthesis

This compound, more commonly utilized in its dianhydride form, 1,3-bis(3,4-dicarboxyphenoxy)benzene dianhydride (RDA), is a key monomer in the synthesis of advanced polyimides and other high-performance polymers. The presence of flexible ether bonds in its backbone is a critical feature that enhances the processability of the resulting polymers. Unlike their rigid counterparts, which often suffer from poor solubility and high melting temperatures, polymers derived from this diacid monomer exhibit improved solubility in organic solvents, a crucial attribute for their fabrication into films, coatings, and membranes.

The meta-substituted phenylene ring introduces a kinked, non-linear geometry into the polymer backbone. This structural feature disrupts the close packing of polymer chains, which in turn can lead to a decrease in crystallinity and an increase in the fractional free volume of the material. These modifications at the molecular level are instrumental in tailoring the macroscopic properties of the polymers, such as their glass transition temperature, mechanical strength, and transport properties for gases and liquids. The ability to fine-tune these characteristics makes this compound a versatile monomer for a wide array of applications demanding a balance of thermal stability and processability.

Synthesis of Polyimides and Related Polymeric Materials

Polyimides derived from this compound are typically synthesized through a two-step polycondensation reaction. This process involves the initial formation of a poly(amic acid) precursor, followed by a cyclodehydration step to yield the final polyimide.

The synthesis commences with the reaction of the dianhydride form of this compound with various aromatic diamines in a polar aprotic solvent, such as N-methyl-2-pyrrolidone (NMP) or N,N-dimethylacetamide (DMAc). This nucleophilic addition reaction proceeds at room temperature to form a high-molecular-weight poly(amic acid) solution. The choice of diamine is a critical factor that allows for further tuning of the final polymer's properties. By varying the structure of the diamine, researchers can manipulate the rigidity, symmetry, and intermolecular interactions of the polymer chains.

The subsequent step involves the conversion of the poly(amic acid) into the polyimide. This is typically achieved through either thermal or chemical imidization. Thermal imidization involves heating the poly(amic acid) film or solution at elevated temperatures, usually in a stepwise manner, to drive off water and facilitate ring closure. Chemical imidization, on the other hand, is carried out at lower temperatures using dehydrating agents like acetic anhydride in the presence of a catalyst such as pyridine.

The distinctive meta-catenated structure of this compound has a profound impact on the microstructure of the resulting polyimides. The kink in the polymer backbone introduced by the meta-phenylene ring disrupts the regular chain packing that is characteristic of polyimides derived from linear monomers. This disruption leads to a more amorphous morphology with a lower degree of crystallinity.

Design of Functional Polymers through this compound Incorporation

The unique properties imparted by this compound make it an excellent candidate for the design of functional polymers with specific applications in membrane technology and optoelectronics.

The amorphous nature and increased fractional free volume of polyimides synthesized from this compound are highly beneficial for gas separation applications. nih.gov The voids between the polymer chains act as channels for the selective transport of gas molecules. The size and distribution of these free volume elements can be tailored by the careful selection of the diamine comonomer, allowing for the optimization of both permeability and selectivity for specific gas pairs.

Table 1: Gas Permeability and Selectivity of a Structurally Similar Polyimide Membrane Data for a representative polyimide containing ether linkages to illustrate the potential performance.

Gas Pair Permeability (Barrer) Selectivity
O₂/N₂ 5.8 4.5
CO₂/CH₄ 15.2 25.1
H₂/N₂ 45.7 35.4

Note: 1 Barrer = 10⁻¹⁰ cm³ (STP) cm / (cm² s cmHg). Data is illustrative and based on findings for polyimides with similar structural motifs.

Polyimides derived from this compound also show potential for applications in optical and electronic systems. The introduction of flexible and non-linear structural elements can lead to polymers with low dielectric constants and good optical transparency. The disruption of charge-transfer complex formation, which is often responsible for the color in aromatic polyimides, can result in films with reduced coloration and improved transparency in the visible region of the electromagnetic spectrum.

Table 2: Representative Optical and Electronic Properties of Ether-Containing Aromatic Polyimides

Property Value
Refractive Index ~1.60 - 1.65
Optical Transparency (%T at 500 nm) > 80%
Dielectric Constant (at 1 MHz) ~2.8 - 3.2

Note: These values are representative of aromatic polyimides containing ether linkages and are intended to be illustrative.

Theoretical and Computational Studies on 4,4 1,3 Phenylenebis Oxy Diphthalic Acid and Its Systems

Quantum Chemical Calculations of Molecular Geometry and Conformations

Quantum chemical calculations are fundamental to predicting the three-dimensional structure and conformational preferences of a molecule. These methods solve the Schrödinger equation for a given arrangement of atoms to determine the system's electronic structure and energy.

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC), provide a rigorous framework for determining molecular properties. mdpi.commdpi.com

Density Functional Theory (DFT) is a popular alternative that has become a cornerstone of computational chemistry. nih.govchemrxiv.org DFT methods are based on the principle that the energy of a molecule can be determined from its electron density. mdpi.com Functionals such as B3LYP are commonly employed to approximate the exchange-correlation energy, offering a balance between computational cost and accuracy. chemrxiv.org For a molecule like 4,4'-(1,3-Phenylenebis(oxy))diphthalic acid, DFT calculations would be instrumental in determining key geometrical parameters.

Table 1: Hypothetical Geometrical Parameters of this compound Obtainable from DFT Calculations

ParameterDescriptionPredicted Value Range
C-O-C Bond AngleThe angle of the ether linkage between the central phenylene ring and the phthalic acid moieties.~118-122°
Dihedral AngleThe twist angle between the plane of the central phenylene ring and the phthalic acid rings.Variable, dependent on conformation
Carboxylic Acid Group OrientationThe planarity and orientation of the -COOH groups relative to the phthalic ring.Twisted due to steric hindrance

Note: The values in this table are illustrative and based on general chemical principles and data from similar molecules. Specific calculations for this compound would be required for accurate predictions.

The flexibility of this compound is largely dictated by the rotation around the ether linkages. Conformational analysis involves mapping the potential energy surface as a function of the torsional angles of these bonds. This analysis helps identify the most stable low-energy conformations (isomers) and the energy barriers between them. researchgate.net For similar flexible molecules, it has been shown that the interplay between steric hindrance and electronic effects governs the preferred conformations. researchgate.net In the case of the biphenyl-ether linkage, a non-planar conformation is generally expected to be the most stable due to the repulsion between adjacent hydrogen atoms.

Simulation of Intermolecular Interactions and Supramolecular Assembly

The way individual molecules of this compound interact with each other determines the bulk properties of the material and how they self-assemble into larger ordered structures, such as crystals or metal-organic frameworks. researchgate.net

Energy framework analysis is a computational tool used to visualize and quantify the intermolecular interaction energies within a crystal lattice. researchgate.net This method calculates the electrostatic, polarization, dispersion, and exchange-repulsion energies between a central molecule and its neighbors. chiralen.com The results are often depicted as cylinders connecting the centroids of interacting molecules, where the cylinder radius is proportional to the strength of the interaction. dtic.mil This provides a clear picture of the dominant forces driving the crystal packing. For carboxylic acids, strong hydrogen bonding interactions are typically the most significant contributors to the total interaction energy. researchgate.net

Hirshfeld surface analysis is a powerful method for visualizing and quantifying intermolecular interactions in a crystal. mdpi.comfigshare.com The Hirshfeld surface is a three-dimensional surface that partitions the crystal space, defining the region where the electron density of a given molecule is dominant. By mapping properties like the normalized contact distance (d_norm) onto this surface, one can identify regions of close intermolecular contacts, which are indicative of interactions such as hydrogen bonds and van der Waals forces.

Table 2: Expected Predominant Intermolecular Contacts for this compound from Hirshfeld Surface Analysis

Contact TypeExpected ContributionSignificance
O···H / H···OHighStrong hydrogen bonding between carboxylic acid groups.
H···HHighRepresents the large number of hydrogen atoms on the molecular surface.
C···H / H···CModerateC-H···π interactions and general van der Waals contacts.
C···CLow to Moderateπ-π stacking interactions between aromatic rings.
O···C / C···OLowWeaker polar interactions.

Note: This table is a qualitative prediction based on the molecular structure. Quantitative data would require crystallographic information and subsequent Hirshfeld surface analysis.

Computational Design and Prediction of Novel Framework Architectures

The dicarboxylic acid functional groups of this compound make it an excellent candidate as a linker molecule for the construction of metal-organic frameworks (MOFs) and other supramolecular assemblies. Computational methods can be employed to predict the topologies of these frameworks by simulating the self-assembly process with various metal ions. By understanding the preferred coordination geometries of the metal centers and the conformational flexibility of the organic linker, it is possible to design novel materials with desired properties, such as specific pore sizes for gas storage or catalytic applications.

Electronic Structure Analysis in Coordination Polymers

An extensive search of scientific literature revealed no specific theoretical or computational studies focused on the electronic structure analysis of coordination polymers derived from this compound. While the electronic properties of coordination polymers and metal-organic frameworks (MOFs) are a broad and active area of research, publications detailing the band structure, density of states, or other electronic characteristics of materials synthesized with this particular ligand could not be identified.

General research in the field of luminescent coordination polymers often involves ligands with aromatic and conjugated systems, which can contribute to the electronic properties and luminescent behavior of the resulting materials. Theoretical methods such as Density Functional Theory (DFT) are commonly employed to model the electronic structure of such systems. These studies can provide insights into ligand-to-metal charge transfer, metal-to-ligand charge transfer, and intraligand electronic transitions, which are fundamental to understanding their photophysical properties. However, no such specific analyses have been published for coordination polymers of this compound.

Consequently, no detailed research findings or data tables on the electronic structure of coordination polymers based on this compound can be presented.

Analytical and Spectroscopic Characterization Methods in Research Context

X-ray Crystallography for Ligand and Complex Structure Determination

X-ray crystallography is an indispensable tool for the unambiguous determination of the three-dimensional atomic arrangement of "4,4'-(1,3-Phenylenebis(oxy))diphthalic acid" (or its deprotonated ligand form) in the solid state, as well as the architecture of coordination polymers and metal-organic frameworks (MOFs) derived from it.

Single-crystal X-ray diffraction analysis provides precise data on bond lengths, bond angles, and torsion angles, confirming the molecular conformation. For flexible ligands like this, crystallography reveals how the molecule adapts its shape within a crystal lattice. In the crystal structure of related aromatic dicarboxylic acids, intermolecular O-H···O hydrogen bonds are a dominant feature, often linking molecules into one-dimensional chains or two-dimensional networks. nih.govnih.gov Weak C-H···O and π–π stacking interactions can further consolidate the crystal packing, creating complex supramolecular architectures. nih.govresearchgate.net

Table 1: Representative Crystallographic Data for a Related Zinc(II) Complex

Parameter Value
Compound [Zn2(C20H12O6)2(C12H8N2)2]·2H2O
Crystal System Triclinic
Space Group P-1
a (Å) 10.550 (2)
b (Å) 11.308 (2)
c (Å) 12.874 (3)
α (°) 93.210 (4)
β (°) 104.225 (4)
γ (°) 113.323 (4)
V (ų) 1346.8 (5)

Data sourced from a study on a complex containing the 4,4′-[1,3-phenylenebis(oxy)]dibenzoate ligand, the deprotonated form of a structural isomer of the subject compound. researchgate.net

Infrared (IR) Spectroscopy for Functional Group Identification and Coordination Site Analysis

Infrared (IR) spectroscopy is a fundamental technique used to identify the functional groups present in "this compound" and to probe its coordination to metal centers. The IR spectrum displays absorption bands corresponding to the vibrational frequencies of specific bonds within the molecule. vscht.cz

Key characteristic absorptions for the free acid include:

O-H Stretch: A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the hydrogen-bonded O-H group in the carboxylic acid dimer.

C=O Stretch: A strong, sharp absorption band typically appears around 1700 cm⁻¹ for the carbonyl group of the carboxylic acid.

C-O Stretch: Absorptions corresponding to the C-O stretching of the carboxylic acid and the aryl ether linkages are expected in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively.

Aromatic C-H and C=C Stretches: Aromatic C-H stretching vibrations appear just above 3000 cm⁻¹, while C=C stretching vibrations within the aromatic rings give rise to bands in the 1400-1600 cm⁻¹ region. vscht.cz

Upon coordination of the carboxylate groups to a metal ion, significant changes are observed in the IR spectrum. The broad O-H band disappears, and the strong C=O stretching band is replaced by two new bands: the asymmetric (νas) and symmetric (νs) stretching vibrations of the coordinated carboxylate group (COO⁻). The frequency separation (Δν = νas - νs) between these two bands can provide information about the coordination mode of the carboxylate group (e.g., monodentate, bidentate chelating, or bidentate bridging).

Table 2: Typical IR Absorption Ranges for this compound

Functional Group Bond Characteristic Absorption (cm⁻¹) Appearance
Carboxylic Acid O-H stretch 2500 - 3300 Very Broad
Carbonyl C=O stretch ~1700 Strong, Sharp
Aryl Ether C-O-C stretch 1000 - 1300 Moderate
Aromatic Ring C=C stretch 1400 - 1600 Variable

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both ¹H and ¹³C NMR, is a powerful tool for confirming the molecular structure of "this compound" in solution. It provides detailed information about the chemical environment of each hydrogen and carbon atom.

In the ¹H NMR spectrum, the acidic protons of the carboxylic acid groups would appear as a broad singlet at a downfield chemical shift (typically >10 ppm). The protons on the aromatic rings would produce a complex set of signals in the aromatic region (typically 7.0-8.5 ppm). The specific chemical shifts and coupling patterns (splitting) of these aromatic protons are determined by their position on the rings and their proximity to the electron-withdrawing carboxyl groups and the electron-donating ether linkages. Analysis of these patterns allows for the confirmation of the substitution pattern on the phenyl and phthalic acid rings.

The ¹³C NMR spectrum provides complementary information, showing distinct signals for each chemically unique carbon atom. Key signals would include those for the carboxyl carbons (~165-175 ppm), the aromatic carbons attached to the ether oxygens, the aromatic carbons attached to the carboxyl groups, and the other aromatic carbons. The chemical shifts in ¹³C NMR can be indicative of the substitution pattern on the aromatic rings. researchgate.net For structurally related compounds like phthalic acid, detailed analysis of the NMR spectra can be performed to determine all coupling constants. researchgate.net

Thermogravimetric Analysis (TGA) in the Context of Material Stability Research

Thermogravimetric Analysis (TGA) is a thermal analysis technique used to measure the change in mass of a sample as a function of temperature in a controlled atmosphere. It is crucial for evaluating the thermal stability of materials, such as MOFs and polymers, synthesized from "this compound". mdpi.com

A typical TGA experiment involves heating a small amount of the material at a constant rate and recording the mass loss. The resulting TGA curve plots percentage weight loss versus temperature. The decomposition temperature is a key parameter obtained from this analysis, indicating the point at which the material begins to degrade. For coordination polymers or MOFs, the initial weight loss often corresponds to the removal of guest solvent molecules (like water or DMF) from the pores. researchgate.net This is followed by one or more sharp weight loss steps at higher temperatures, corresponding to the decomposition of the organic ligand and the collapse of the framework structure. researchgate.netresearchgate.net The thermal stability is a critical property for potential applications of these materials in areas like catalysis or gas storage.

Gel Permeation Chromatography (GPC) for Polymer Molecular Weight Research

When "this compound" is used as a monomer to synthesize polymers, such as polyimides or polyesters, Gel Permeation Chromatography (GPC) is the standard technique for determining their molecular weight and molecular weight distribution. GPC, also known as Size-Exclusion Chromatography (SEC), separates molecules based on their hydrodynamic volume in solution. researchgate.net

In a GPC experiment, a polymer solution is passed through a column packed with porous gel beads. phenomenex.com Larger polymer chains cannot enter the pores as easily and therefore travel a shorter path, eluting from the column first. Smaller chains can penetrate the pores to a greater extent, taking a longer path and eluting later. warwick.ac.uk The system is calibrated using polymer standards of known molecular weights. warwick.ac.uk By comparing the elution time of the sample polymer to the calibration curve, one can determine its number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn), which is a measure of the breadth of the molecular weight distribution. This information is vital as the mechanical and physical properties of a polymer are highly dependent on its molecular weight. lcms.cz

Table 3: List of Compounds Mentioned

Compound Name
This compound
4,4′-[1,3-phenylenebis(oxy)]dibenzoate
Phthalic acid
Terephthalic acid
Zinc(II)
Water

Future Research Directions and Advanced Material Design Principles

Exploration of New Metal Centers and Coordination Geometries

The tetracarboxylic acid functionality of 4,4'-(1,3-phenylenebis(oxy))diphthalic acid makes it an exceptional candidate for the construction of coordination polymers (CPs) and metal-organic frameworks (MOFs). rroij.com Unlike its linear para-isomer, the 1,3-phenylene linkage imparts a significant angularity to the ligand's backbone. This inherent kink is a crucial design element that can be exploited to direct the assembly of novel and complex network topologies, moving beyond the more common structures obtained from linear linkers.

Future research should systematically explore the coordination of this ligand with a wide array of metal ions.

Transition Metals (e.g., Zn(II), Cu(II), Co(II)): These d-block metals are known to form diverse coordination geometries, and their combination with the angular 1,3-substituted ligand could lead to frameworks with unique porosities and catalytic activities. researchgate.net The resulting MOFs could be investigated for applications in gas storage and separation, or as heterogeneous catalysts. nih.govgoogle.com

Lanthanides (e.g., Eu(III), Tb(III), Sm(III)): The f-block lanthanide ions offer intriguing possibilities for creating luminescent materials. The ligand itself can act as an "antenna," absorbing energy and transferring it to the metal center, resulting in characteristic metal-centered emission. Research on analogous bent tetracarboxylate ligands has shown that this approach can lead to CPs with tunable light-emitting properties, including white-light emission by mixing different lanthanides. rsc.org

The flexibility of the ether linkages is another critical factor. This non-rigidity can allow for the formation of dynamic frameworks that may exhibit "breathing" behaviors in response to guest molecules, a desirable trait for selective sensing and separation applications.

Integration into Hybrid Organic-Inorganic Materials

The development of hybrid organic-inorganic materials offers a pathway to combine the desirable properties of both material classes, such as the processability and flexibility of an organic polymer with the durability and thermal stability of an inorganic component. This compound and its corresponding dianhydride are prime candidates for the organic phase in such hybrids.

Prospective research avenues include:

Surface Functionalization of Nanoparticles: The carboxylic acid groups can serve as anchoring points to functionalize the surface of inorganic nanoparticles like silica (B1680970) (SiO₂), titania (TiO₂), or zirconia (ZrO₂). This surface modification can prevent agglomeration and improve the dispersion of the nanoparticles within a polymer matrix, leading to nanocomposites with enhanced mechanical strength and thermal resistance.

Sol-Gel Synthesis: The diacid can be incorporated directly into sol-gel processes with metal alkoxides (e.g., tetraethoxysilane). This approach creates a covalently linked network, offering a high degree of homogeneity and thermal stability. Such hybrids could find use as high-performance coatings, abrasion-resistant materials, or low-dielectric-constant films for microelectronics.

The synergy between the organic diacid component and an inorganic network could yield materials with properties unattainable by either component alone.

Rational Design of Stimuli-Responsive Materials Based on Structural Flexibility

Stimuli-responsive or "smart" materials, which change their properties in response to external triggers, represent a frontier in materials science. researchgate.netrsc.org The inherent structural flexibility of this compound, arising from the rotational freedom around the ether (C-O-C) bonds, is a key feature for designing such materials.

Future design principles should focus on harnessing this flexibility:

Conformational Switching: The angular nature of the ligand, combined with its flexibility, can lead to polymers or MOFs with multiple stable or metastable conformations. Changes in temperature or the introduction of specific guest molecules could trigger a switch between these states, leading to a measurable change in material properties, such as the pore size of a MOF or the solubility of a polymer.

Guest-Adaptive Frameworks: In the context of MOFs, the flexible ligand can create dynamic pores that adapt their size and shape to accommodate different guest molecules. This "induced-fit" capability is highly sought after for applications in selective chemical sensing and separations.

Photo-responsive Systems: While the ligand itself is not photo-responsive, it can be integrated into copolymers or MOFs alongside photo-switchable molecules (e.g., azobenzenes). The conformational changes of the photo-active component could be sterically coupled to the flexible this compound units, allowing light to be used as a remote trigger for modulating the material's bulk properties.

Development of Advanced Polymer Architectures with Tailored Properties

A significant area of future research lies in using the dianhydride derived from this compound as a monomer for high-performance polymers, particularly polyimides. Aromatic polyimides are renowned for their exceptional thermal stability, but often suffer from poor solubility and processability due to their rigid chain structures. mdpi.com

The meta-linkage in the 1,3-phenylenebis(oxy) unit introduces a kink in the polymer backbone, which disrupts efficient chain packing. This structural feature is expected to enhance solubility and lower the melt viscosity compared to polymers made from linear 1,4-isomers. doi.org This improvement in processability opens the door to creating more complex and tailored polymer architectures that are otherwise difficult to achieve. Studies on isomeric oxydiphthalic anhydrides (ODPA) have demonstrated how modifying the connection points from para to meta or ortho linkages can significantly alter polymer properties. doi.orgnasa.gov

Future work should focus on:

Copolymerization: Synthesizing random or block copolymers to precisely tune properties such as the glass transition temperature (Tg), coefficient of thermal expansion (CTE), and gas permeability for applications like gas separation membranes. mdpi.com

Branched and Hyperbranched Polymers: Leveraging the enhanced solubility to create non-linear architectures like hyperbranched polymers or dendrimers. These structures could offer unique advantages, such as numerous terminal functional groups and very low solution viscosity.

Polymer Blends and Composites: Using the meta-linked polyimide as a matrix for inorganic fillers or as a compatibilizer in blends with other polymers to create materials with customized mechanical, thermal, and dielectric properties.

Table 1: Comparison of Properties for Polyimides Derived from Isomeric Oxydiphthalic Anhydrides (ODPAs) and 4,4'-Oxydianiline (ODA). (Data is illustrative of trends reported in literature doi.orgnasa.gov)
Dianhydride IsomerLinkage TypeExpected Chain ConformationGlass Transition Temp. (Tg)Solubility in DMAc
3,3',4,4'-ODPApara-likeExtended, Rigid~260-270 °CInsoluble
2,3,3',4'-ODPAmeta/para-likeTwisted~270-280 °CSoluble
2,2',3,3'-ODPAortho-likeHighly Twisted~280-290 °CSoluble

This table illustrates the general trend that less linear (more twisted) polymer backbones resulting from meta- and ortho-linkages lead to enhanced solubility.

Synergistic Approaches Combining Synthetic, Structural, and Computational Methodologies

Advancing the design of materials based on this compound will require a synergistic approach that tightly integrates computational modeling, chemical synthesis, and detailed structural characterization. This feedback loop is crucial for moving from trial-and-error discovery to rational, predictive materials design.

Computational Modeling: Molecular dynamics (MD) and Density Functional Theory (DFT) simulations can be employed to predict the conformational preferences of the ligand, the energetics of polymer chain packing, and the potential topologies of MOFs formed with different metal ions. nih.gov Such models can pre-screen potential structures and guide synthetic efforts toward the most promising targets.

Precision Synthesis: Advanced synthetic techniques will be needed to control the polymerization process to achieve targeted molecular weights and low polydispersity, or to direct the self-assembly of MOFs towards a specific network topology over others.

Advanced Structural Analysis: Sophisticated characterization techniques are essential to validate the computational predictions and provide a complete understanding of the material's structure. This includes single-crystal X-ray diffraction for MOFs to resolve their atomic structure, and techniques like wide-angle X-ray scattering (WAXS) to probe the chain packing and morphology of semi-crystalline polymers.

By combining these methodologies, researchers can create a powerful cycle of design, synthesis, and analysis. Computational predictions can guide the synthesis of new materials, whose properties are then experimentally measured and their structures precisely determined. This experimental feedback can then be used to refine and improve the predictive power of the computational models, accelerating the discovery of new materials with tailored, high-performance properties.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4,4'-(1,3-phenylenebis(oxy))diphthalic acid, and how can purity be maximized?

  • Methodological Answer : The compound can be synthesized via nucleophilic aromatic substitution using 4-nitrophthalonitrile and hydroquinone derivatives. A two-step approach involves (1) reacting 4-nitrophthalonitrile with hydroquinone in a polar aprotic solvent (e.g., DMF) under reflux with a base (e.g., K₂CO₃) to form 4,4′-(1,3-phenylenebis(oxy))diphthalonitrile, followed by (2) hydrolysis using concentrated sulfuric acid or alkaline conditions to yield the diphthalic acid. Purification via recrystallization from ethanol/water mixtures or column chromatography (silica gel, eluent: DCM/MeOH) ensures >95% purity .

Q. How can the structural and thermal properties of this compound be characterized for material science applications?

  • Methodological Answer :

  • X-ray crystallography : Single-crystal diffraction (e.g., using a Bruker SMART CCD diffractometer) resolves bond lengths and angles. Refinement with SHELXL is critical for handling disorder in the phenylenebis(oxy) moiety .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability (decomposition onset >300°C) under nitrogen, identifying weight loss corresponding to decarboxylation.
  • FT-IR and NMR : Confirm functional groups (e.g., carboxylic acid O–H stretch at ~2500–3000 cm⁻¹) and aromatic proton environments (δ 7.5–8.5 ppm in ¹H NMR) .

Q. What role does this compound play in metal-organic framework (MOF) synthesis?

  • Methodological Answer : As a tetracarboxylic acid ligand, it forms 3D MOFs via coordination with metal nodes (e.g., Zn²⁺, Cu²⁺). Design MOFs by solvothermal synthesis (e.g., 120°C, DMF/water) and characterize pore size via gas adsorption (N₂ at 77 K). The phenylenebis(oxy) spacer enhances framework flexibility, enabling tunable gas storage (CO₂, CH₄) .

Advanced Research Questions

Q. How can crystallographic disorder in this compound be resolved during structure refinement?

  • Methodological Answer : In X-ray data, the phenylenebis(oxy) group may exhibit rotational disorder. Use SHELXL’s PART instruction to model partial occupancies. Apply restraints (e.g., SIMU, DELU) to stabilize anisotropic displacement parameters. Validate via R-factor convergence (<5% discrepancy) and residual electron density maps .

Q. What strategies address contradictions in experimental vs. computational data for ligand-metal binding affinities?

  • Methodological Answer : Discrepancies arise from solvent effects or protonation states.

  • Experimental : Perform potentiometric titrations in DMSO/water to determine pKa values.
  • Computational : Use DFT (B3LYP/6-31G*) with implicit solvent models (e.g., COSMO) to simulate binding energies. Cross-validate with EXAFS to confirm coordination geometry .

Q. How does steric hindrance from the phenylenebis(oxy) spacer influence MOF porosity and selectivity?

  • Methodological Answer : Compare gas adsorption isotherms (e.g., CO₂ vs. N₂) for MOFs with varying ligand geometries. Molecular dynamics simulations (e.g., using GROMACS) reveal diffusion barriers imposed by the spacer. Adjust synthesis temperature to control interpenetration, balancing surface area (BET >1000 m²/g) and selectivity .

Q. What analytical methods resolve degradation byproducts during prolonged MOF stability tests?

  • Methodological Answer : After hydrothermal aging (e.g., 85°C, 80% RH), analyze leachates via LC-MS (ESI+ mode) to detect phthalic acid fragments. Pair with PXRD to confirm framework collapse. Use TGA-MS to correlate mass loss with CO₂ evolution from decarboxylation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.